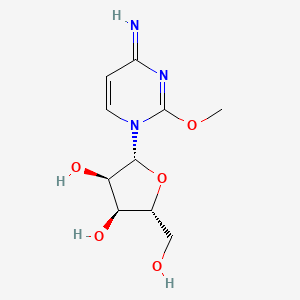

2-o-Methylcytidine

Description

Overview of Ribose Methylation in RNA (Nm)

Ribose 2'-O-methylation (Nm) is a widespread and highly conserved post-transcriptional modification found in a diverse array of RNA molecules. nih.govnih.gov This modification involves the addition of a methyl group (–CH3) to the 2' hydroxyl (–OH) group of the ribose sugar moiety of a nucleotide. nih.govnumberanalytics.com The process is catalyzed by a class of enzymes known as 2'-O-methyltransferases, which utilize S-adenosylmethionine (SAM) as the methyl donor. numberanalytics.com

This seemingly simple addition of a methyl group can occur on any of the four standard ribonucleosides: adenosine (B11128) (Am), guanosine (B1672433) (Gm), uridine (B1682114) (Um), and cytidine (B196190) (Cm). the-innovation.orgresearchgate.net Nm is prevalent across various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), small nucleolar RNA (snoRNA), microRNA (miRNA), and messenger RNA (mRNA). nih.govthe-innovation.orgcd-genomics.com The presence of 2'-O-methylation is not random; it occurs at specific, evolutionarily conserved positions within these RNA molecules, hinting at its functional importance. nih.govcd-genomics.com

The enzymes responsible for installing these modifications, often referred to as "writers," are diverse. nih.gov In eukaryotes, the methylation of rRNA and snRNA is primarily guided by box C/D small nucleolar ribonucleoproteins (snoRNPs). nih.gov This complex consists of a methyltransferase, Fibrillarin (FBL), and other proteins that use a guide snoRNA to direct the methylation to a specific site. nih.govthe-innovation.org In contrast, tRNA methylation is often carried out by standalone enzymes. nih.gov

Significance of 2'-O-Methylation as a Post-Transcriptional RNA Modification

Functionally, 2'-O-methylation plays a critical role in a multitude of cellular processes:

RNA Processing and Splicing: In snRNAs, which are core components of the spliceosome, 2'-O-methylation is crucial for proper spliceosome assembly and function, thereby ensuring the fidelity of pre-mRNA splicing. nih.govresearchgate.netcd-genomics.com

Translation: In rRNA, Nm modifications are vital for ribosome biogenesis, structural integrity, and the accuracy of protein synthesis. the-innovation.orgcd-genomics.comnumberanalytics.com They are believed to help in the correct positioning of tRNA and mRNA during translation. cd-genomics.com In some tRNA species, a 2'-O-methylated nucleoside at the first position of the anticodon can enhance the efficiency of codon recognition. nih.gov For instance, the modification of cytidine to 2'-O-methylcytidine at this position has been shown to increase the efficiency of reading G-ending codons. nih.gov

RNA-Protein Interactions: The presence of a 2'-O-methyl group can influence the binding of proteins to RNA, a fundamental mechanism for many regulatory processes. nih.govcd-genomics.com

Innate Immunity: 2'-O-methylation in the 5' cap of mRNA and potentially at internal sites helps the cell to distinguish its own RNA from foreign viral RNA, thus preventing the activation of the innate immune response by self-mRNAs. nih.gov

The dysregulation of 2'-O-methylation has been implicated in a variety of human diseases, including cancer, cardiovascular diseases, and neurological disorders, underscoring its importance in maintaining cellular homeostasis. nih.govthe-innovation.orgnumberanalytics.com For example, altered 2'-O-methylation patterns in rRNA have been linked to tumorigenesis. the-innovation.orgnumberanalytics.com

Interactive Data Table: Properties of 2'-O-Methylcytidine

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N₃O₅ | caymanchem.combiosynth.comfishersci.ca |

| Molecular Weight | 257.24 g/mol | caymanchem.combiosynth.comfishersci.ca |

| CAS Number | 2140-72-9 | caymanchem.combiosynth.comfishersci.ca |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | fishersci.canih.gov |

| InChIKey | RFCQJGFZUQFYRF-ZOQUXTDFSA-N | caymanchem.comfishersci.caebi.ac.uk |

Research Findings on 2'-O-Methylcytidine

The specific modified nucleoside, 2'-O-Methylcytidine (Cm), has been the subject of various research studies that have shed light on its specific roles and activities.

One area of significant interest has been its role in virology. Research has shown that 2'-O-Methylcytidine can act as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). caymanchem.commedchemexpress.comglpbio.com It has been demonstrated to inhibit HCV replication in cell-based assays. caymanchem.comglpbio.com This inhibitory action is competitive with the natural substrate nucleoside triphosphates. medchemexpress.com

In the context of fundamental cellular processes, studies on Escherichia coli have revealed the importance of the position of 2'-O-methylation within the tRNA anticodon. nih.gov When cytidine at the first position of the anticodon was modified to 2'-O-methylcytidine, it led to an increased efficiency in reading the corresponding G-ending codon. nih.gov However, introducing this modification at the second or third positions of the anticodon was found to be detrimental to codon-reading activity, suggesting that the 2'-hydroxyl groups at these positions are crucial for the translation process. nih.gov

Furthermore, the presence of 2'-O-methylcytidine in rRNA is critical for ribosome assembly in some bacteria. In Bacillus subtilis, the enzyme TlyA is a 2'-O-methylcytidine methyltransferase that modifies both the 16S and 23S rRNA. biorxiv.org The absence of this modification leads to defects in ribosome assembly. biorxiv.org

The dysregulation of 2'-O-methylcytidine has also been linked to disease. It has been identified as a potential biomarker for the early detection of breast cancer. abclonal.com

Interactive Data Table: Research on 2'-O-Methylcytidine

| Research Area | Organism/System | Key Finding | Reference |

| Antiviral Activity | Hepatitis C Virus (HCV) | Inhibits HCV NS5B polymerase and viral replication. | caymanchem.commedchemexpress.comglpbio.com |

| Translation | Escherichia coli (in vitro) | Modification at the first anticodon position enhances codon reading efficiency. | nih.gov |

| Ribosome Assembly | Bacillus subtilis | Essential for proper ribosome assembly via rRNA modification. | biorxiv.org |

| Cancer Biomarker | Human | Potential biomarker for early-stage breast cancer detection. | abclonal.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O5 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxypyrimidin-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H15N3O5/c1-17-10-12-6(11)2-3-13(10)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |

InChI Key |

BWQUCFRVXFREJL-ZOQUXTDFSA-N |

Isomeric SMILES |

COC1=NC(=N)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

COC1=NC(=N)C=CN1C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Distribution and Occurrence of 2 O Methylcytidine in Rna Species

Ubiquitous Presence Across Major RNA Classes

2'-O-Methylcytidine is one of the most common post-transcriptional modifications and is found in a wide array of coding and non-coding RNAs, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), small nucleolar RNA (snoRNA), and microRNA (miRNA). mdpi.comamerigoscientific.comcd-genomics.com Its presence across such a diverse range of RNA species underscores its fundamental importance in cellular processes. amerigoscientific.com

In eukaryotic messenger RNA (mRNA), 2'-O-methylation is a key feature of the 5' cap structure. nih.govcreative-proteomics.com The cap-specific mRNA (nucleoside-2'-O-)-methyltransferase methylates the ribose of the first transcribed nucleotide, which can be a cytidine (B196190), to produce a 2'-O-methylated cap. drugbank.com This modification is involved in multiple aspects of mRNA metabolism. creative-proteomics.com While historically associated with the 5' cap, recent high-throughput methods have also reported the existence of internal 2'-O-methylcytidine modifications within the coding sequences and untranslated regions of mRNA, although these are less common and their functions are still being explored. nih.govcd-genomics.com

Ribosomal RNA (rRNA), the catalytic component of ribosomes, is heavily modified, and 2'-O-Methylcytidine is a frequent modification in both the small and large ribosomal subunits across bacteria and eukaryotes. mdpi.comgenesilico.pl In bacteria like Escherichia coli and Bacillus subtilis, specific cytidines are targeted for 2'-O-methylation by dedicated methyltransferases. uniprot.orgbiorxiv.org For instance, studies have identified Cm at position 1409 in the 16S rRNA and at position 1920 in the 23S rRNA. uniprot.orgmelnikovlab.com These modifications are often located in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding site, where they contribute to ribosome assembly and the fidelity of protein synthesis. biorxiv.orgmelnikovlab.com In eukaryotes, the site-specific methylation of rRNA, including the formation of Cm, is primarily guided by C/D box small nucleolar RNAs (snoRNAs). wikipedia.orgoup.com

Table 1: Examples of 2'-O-Methylcytidine (Cm) Sites in Ribosomal RNA (rRNA)

| Organism/Domain | rRNA Subunit | Position of Cm | Enzyme/Guide RNA |

|---|---|---|---|

| Bacteria (M. tuberculosis) | 16S | C1409 | TlyA |

| Bacteria (M. tuberculosis) | 23S | C1920 | TlyA |

| Bacteria (B. subtilis) | 16S | C1417 | TlyA |

| Bacteria (B. subtilis) | 23S | C1949 | TlyA |

Transfer RNA (tRNA) molecules contain a diverse array of post-transcriptional modifications, and 2'-O-Methylcytidine is commonly found in the anticodon loop. genesilico.ploup.com Specifically, Cm frequently occurs at position 32 and the wobble position 34. plos.orgtandfonline.com The methylation at these positions is crucial for decoding accuracy and maintaining the correct reading frame during translation. pnas.org For example, in E. coli, the enzyme TrmJ is responsible for the formation of Cm32, while TrmL methylates position 34. oup.comuniprot.orgwikipedia.org In eukaryotes, the Trm7 enzyme is responsible for methylating positions 32 and 34 in several tRNAs. plos.org Beyond the anticodon loop, Cm has also been identified at other positions, such as position 4 in the acceptor stem of yeast tRNAs, where it is catalyzed by the Trm13 protein. nih.gov In some organisms, like extremely thermophilic archaea, a further modified version, N4-acetyl-2'-O-methylcytidine (ac4Cm), is found, which enhances the structural stability of tRNA at high temperatures. caymanchem.comtandfonline.com

Table 2: Localization of 2'-O-Methylcytidine (Cm) in Transfer RNA (tRNA)

| Organism/Domain | tRNA Position | Context | Associated Enzyme |

|---|---|---|---|

| Bacteria (E. coli) | 32 | Anticodon Loop | TrmJ |

| Bacteria (E. coli) | 34 | Anticodon Loop (Wobble) | TrmL |

| Eukaryotes | 32 & 34 | Anticodon Loop | Trm7 |

| Eukaryotes (S. cerevisiae) | 4 | Acceptor Stem | Trm13 |

Small nuclear RNAs (snRNAs) are critical components of the spliceosome, the machinery responsible for pre-mRNA splicing. These RNAs are extensively modified, with 2'-O-methylations, including Cm, being prevalent. mdpi.comembopress.org The modifications are often clustered in functionally important regions. researchgate.net For example, human U2 snRNA contains multiple 2'-O-methylated residues, and these modifications are essential for the assembly of the U2 snRNP particle and its incorporation into the spliceosome. embopress.orgnih.gov Similarly, human U5 snRNA is known to be 2'-O-methylated at cytidine 45 (C45) in its invariant loop, a modification guided by the U85 snoRNA. embopress.org In eukaryotes, the methylation of snRNAs is guided by a class of small RNAs known as small Cajal body RNAs (scaRNAs), which are structurally similar to snoRNAs. researchgate.net

Small nucleolar RNAs (snoRNAs) are best known for their role as guides for RNA modifications in other RNA species rather than being heavily modified themselves. wikipedia.orgmdpi.com The C/D box class of snoRNAs forms ribonucleoprotein complexes with the methyltransferase fibrillarin to direct the site-specific 2'-O-methylation of target RNAs, primarily rRNAs and snRNAs. pnas.orgnih.govoup.com The snoRNA contains an antisense element that binds to the target RNA, positioning the enzyme to methylate a specific nucleotide, which is typically located five nucleotides upstream from the conserved D box or D' box motif. oup.combiorxiv.org While their primary role is guidance, some "orphan" snoRNAs, which lack complementarity to rRNA or snRNA, have been found to guide the 2'-O-methylation of other RNAs, such as tRNA. researchgate.net For example, SNORD97 has been shown to guide the methylation of Cm34 in human tRNA-Met. researchgate.net

In the realm of small regulatory RNAs, 2'-O-methylation is a characteristic modification of microRNAs (miRNAs), particularly in plants. mdpi.comtandfonline.com This modification, catalyzed by the HEN1 methyltransferase, occurs on the 3'-terminal nucleotide of the miRNA duplex. tandfonline.com The presence of this 3'-terminal 2'-O-methylation protects the miRNA from 3'-end uridylation and subsequent degradation, thereby enhancing its stability and cellular abundance. wikipedia.orgnumberanalytics.com While most prominent in plants, 3'-terminal 2'-O-methylation of miRNAs has also been observed in some animal species and is linked to miRNA stability. oup.com A notable example in mammals is the discovery of 3'-terminal 2'-O-methylation on miR-21-5p isolated from human non-small cell lung cancer tissues, where it is suggested to enhance the miRNA's stability and association with the Argonaute 2 protein. oup.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2'-O-Methylcytidine | Cm |

| N4-acetyl-2'-O-methylcytidine | ac4Cm |

| S-adenosyl-L-methionine | SAM |

| Guanine | G |

| Cytidine | C |

| Adenosine (B11128) | A |

| Uridine (B1682114) | U |

| Pseudouridine | Ψ |

| 2'-O-methylguanosine | Gm |

| 2'-O-methyluridine | Um |

| N6-methyladenosine | m6A |

| 5-methylcytidine (B43896) | m5C |

| 7-methylguanosine | m7G |

| N6,2'-O-dimethyladenosine | m6Am |

| 5-methoxycarbonylmethyl-2-thiouridine | mcm5s2U |

| 2-thiocytidine | s2C |

| 4-thiouridine | s4U |

| Wybutosine | yW |

| N6-isopentenyladenosine | i6A |

| N6-threonylcarbamoyladenine | t6A |

| Queuosine | Q |

| 5-carboxymethylaminomethyluridine | cmnm5U |

| 5-carboxymethylaminomethyl-2'-O-methyluridine | cmnm5Um |

| 5-cmo-uridine | cmo5U |

| N4-acetylcytidine | ac4C |

| Fibrillarin | |

| Argonaute 2 | |

| TrmJ | |

| TrmL | |

| Trm7 | |

| Trm13 | |

| TlyA |

Viral RNA Localization and Context

For many viruses, the modification of their RNA is a critical strategy to evade the host's innate immune system. 2'-O-methylation of the 5' cap of viral RNA, which can include 2'-O-methylcytidine, mimics the cap structure of the host's own mRNA, preventing it from being recognized as foreign and subsequently degraded. nih.gov

Several pathogenic viruses have been shown to possess 2'-O-methylated RNA. In Zika virus (ZIKV) , a member of the Flaviviridae family, analysis of its genomic RNA revealed the presence of 2'-O-methylated nucleosides, including cytidine. nih.gov In fact, all four nucleotides within the ZIKV RNA can be 2'-O-methylated, with uridine and cytidine showing the most extensive modification. nih.gov

Similarly, in Dengue virus (DENV) , another flavivirus, the viral NS5 protein possesses methyltransferase activity that is responsible for the 2'-O-methylation of the 5' cap of the viral genome. nih.gov This modification is crucial for the virus to replicate efficiently and evade the host's immune response. nih.gov The analog 2′-C-methylcytidine has been shown to have potent anti-DENV activity by inhibiting the viral RNA polymerase. researchgate.netnih.gov

In the case of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) , the virus that causes COVID-19, the viral RNA undergoes 2'-O-methylation at the first nucleotide of the 5' end. This reaction is catalyzed by a complex of the viral non-structural proteins nsp10 and nsp16. frontiersin.orgnih.govnih.gov This modification is essential for the virus to protect its RNA from the host's interferon-induced antiviral response. nih.gov

Site-Specificity and Conservation of 2'-O-Methylcytidine Modifications

The placement of 2'-O-methylcytidine within an RNA molecule is not random; it occurs at highly specific and often conserved positions, underscoring its functional importance. This specificity is achieved by dedicated enzymes called methyltransferases.

In transfer RNA (tRNA) , Cm is found at specific positions in the anticodon loop. For instance, the human enzyme FTSJ1 is a methyltransferase that catalyzes the 2'-O-methylation of cytidine at position 32 (Cm32) and guanosine (B1672433) at position 34 in tRNAPhe. nih.govuniprot.orgresearchgate.net In Escherichia coli, the enzyme TrmJ is responsible for the formation of Cm32 in tRNA. uniprot.orgexpasy.org Another E. coli enzyme, TrmL, catalyzes the 2'-O-methylation of cytidine at the wobble position 34 in tRNALeu(CmAA). wikipedia.org

Ribosomal RNA (rRNA) , a key component of the ribosome, also contains site-specific Cm modifications. In Mycobacterium tuberculosis, the methyltransferase TlyA is responsible for the 2'-O-methylation of cytidine at position 2144 of the 23S rRNA in the large ribosomal subunit. nih.govrcsb.orgbiorxiv.orgresearchgate.netpnas.org In E. coli, the enzyme RsmI catalyzes the 2'-O-methylation of cytidine at position 1402 in the 16S rRNA of the small ribosomal subunit. uniprot.org The conservation of these modifications at functionally important sites, such as the peptidyl transferase center, suggests their critical role in ribosome biogenesis and the fidelity of translation. nih.govtandfonline.comlafontainelab.com

In small nuclear RNA (snRNA) , which are involved in pre-mRNA splicing, Cm modifications are also present at specific sites. For example, in human U2 snRNA, cytidine at position 61 is known to be 2'-O-methylated. nih.gov The depletion of the protein TDP-43 has been shown to reduce the level of this specific modification. nih.gov

The table below summarizes the known sites of 2'-O-methylcytidine modification in various RNA species and organisms.

| RNA Type | Organism/Virus | Position of 2'-O-methylcytidine (Cm) | Enzyme |

| tRNA | Human | Position 32 (e.g., in tRNAPhe) | FTSJ1 nih.govuniprot.orgresearchgate.net |

| tRNA | Escherichia coli | Position 32 | TrmJ uniprot.orgexpasy.org |

| tRNA | Escherichia coli | Position 34 (in tRNALeu(CmAA)) | TrmL wikipedia.org |

| rRNA (23S) | Mycobacterium tuberculosis | C2144 | TlyA nih.govrcsb.orgbiorxiv.orgresearchgate.netpnas.org |

| rRNA (16S) | Escherichia coli | C1402 | RsmI uniprot.org |

| snRNA (U2) | Human | C61 | Not specified nih.gov |

| Viral RNA | Zika Virus | Genomic RNA | Not specified nih.gov |

| Viral RNA | Dengue Virus | 5' cap | NS5 nih.gov |

| Viral RNA | SARS-CoV-2 | First nucleotide at 5' end | nsp10/nsp16 frontiersin.orgnih.govnih.gov |

Enzymology and Biosynthesis of 2 O Methylcytidine

Identification and Characterization of 2'-O-Methyltransferases (Nm Methyltransferases)

2'-O-methyltransferases (Nm-MTases) are a large family of enzymes that catalyze the transfer of a methyl group to the 2'-hydroxyl of a ribose moiety in RNA molecules. ebi.ac.uk These enzymes are found across all domains of life and are responsible for the vast number of 2'-O-methylated nucleotides in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). amerigoscientific.com The methylation activity of these enzymes is critical for various cellular processes, including ribosome biogenesis, pre-mRNA splicing, and protecting RNA from degradation. amerigoscientific.comnih.govmdpi.com The enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor for this reaction. researchgate.net

Fibrillarin (FBL) is a highly conserved protein and a key 2'-O-RNA methyltransferase located within the dense fibrillar component of the nucleolus. mdpi.comfrontiersin.org It is the catalytic core of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex. oup.com In eukaryotes, FBL (or its yeast homolog, Nop1) is responsible for the vast majority of 2'-O-ribose methylations in rRNA. mdpi.comoup.complos.org The site-specificity of FBL's catalytic activity is not determined by the enzyme itself, but by an associated box C/D small nucleolar RNA (snoRNA) that acts as a guide. mdpi.comfrontiersin.org This guide RNA contains an antisense sequence that is complementary to the target region in the rRNA, directing the FBL-containing complex to the precise nucleotide to be methylated. mdpi.combiorxiv.org While FBL is primarily associated with rRNA methylation, recent studies have shown it can also methylate other RNAs, including specific mRNAs, under the guidance of appropriate box C/D snoRNAs. frontiersin.org

Beyond the Fibrillarin-snoRNP system, several dedicated methyltransferases have been identified that target specific positions in different types of RNA. These enzymes often recognize the structure of their target RNA directly, without the need for a separate guide RNA.

CMTR1 (Cap Methyltransferase 1): This enzyme is responsible for the 2'-O-methylation of the first transcribed nucleotide of an mRNA molecule, a critical step in the formation of the mature mRNA cap structure (Cap 1). life-science-alliance.orgasm.org This modification is important for mRNA stability, translation efficiency, and distinguishing self-RNA from non-self-RNA to avoid an innate immune response. life-science-alliance.orgasm.orgnih.gov CMTR1 is recruited to the RNA polymerase II complex early in transcription, allowing for efficient co-transcriptional methylation of the nascent mRNA. life-science-alliance.org The activity of CMTR1 can be regulated by interaction with other proteins, such as the RNA helicase DHX15. life-science-alliance.org

TlyA: TlyA is a bifunctional protein that acts as a 16S and 23S rRNA (cytidine-2'-O)-methyltransferase. nih.govebi.ac.ukdrugbank.com It specifically catalyzes the 2'-O-methylation of cytidine (B196190) at position 1409 in bacterial 16S rRNA and position 1920 in 23S rRNA (Mycobacterium tuberculosis numbering). ebi.ac.ukdrugbank.comuniprot.org This modification is important for ribosome assembly and function. nih.govbiorxiv.org In some bacteria, such as Bacillus subtilis and Mycobacterium tuberculosis, TlyA is conserved and plays a role in ribosome maturation. nih.govbiorxiv.org

TrmJ: TrmJ is a tRNA methyltransferase that catalyzes the 2'-O-methylation of the nucleotide at position 32 in the anticodon loop of tRNA. uniprot.orgnih.gov In bacteria like Escherichia coli, TrmJ is capable of methylating any of the four nucleotides (A, U, G, or C) found at this position. uniprot.orgnih.gov However, its archaeal counterpart is more specific and restricted to methylating only cytosine. nih.govtandfonline.comtandfonline.com This highlights an evolutionary divergence in substrate specificity for this enzyme family. tandfonline.com

TrmH: TrmH is a highly conserved eubacterial tRNA methyltransferase responsible for the formation of 2'-O-methylguanosine at position 18 (Gm18) in the D-loop of tRNAs. oup.comuniprot.orgfrontiersin.org This modification helps to stabilize the local structure of the tRNA. oup.com The enzyme recognizes the L-shaped structure of the tRNA and requires the target guanosine (B1672433) to be correctly positioned within the D-loop for efficient methylation. oup.com While its primary target is guanosine, the study of its mechanism provides insight into how SPOUT-family methyltransferases recognize their tRNA substrates. oup.comfrontiersin.org

TrmL: TrmL is another tRNA methyltransferase identified in E. coli. It is responsible for the 2'-O-methylation at the wobble position (nucleotide 34) of tRNALeu (CAA) and tRNALeu (UAA). oup.com This modification is important for the efficiency and accuracy of decoding during translation. TrmL functions as a homodimer and belongs to the SPOUT superfamily of methyltransferases. oup.com

| Enzyme | RNA Target | Target Nucleotide(s) and Position | Function |

| Fibrillarin (FBL) | rRNA, snRNA, some mRNA | Various (guided by snoRNA) | Ribosome biogenesis, RNA processing, translation regulation |

| CMTR1 | mRNA | First transcribed nucleotide (Cap 1) | mRNA stability, translation, innate immunity |

| TlyA | 16S & 23S rRNA | C1409 & C1920 (in M. tuberculosis) | Ribosome assembly and maturation |

| TrmJ | tRNA | Position 32 (anticodon loop) | tRNA structure and function |

| TrmH | tRNA | G18 (D-loop) | tRNA structure stabilization |

| TrmL | tRNA | Position 34 (wobble) | Accuracy of translation |

Molecular Mechanisms of Methyl Group Transfer

The transfer of a methyl group to the 2'-hydroxyl of a ribose is a precise biochemical reaction. This enzymatic process enhances the chemical stability of the RNA backbone by making it less susceptible to hydrolysis. amerigoscientific.com

In virtually all known biological methylation reactions, including the formation of 2'-O-methylcytidine, S-adenosyl-L-methionine (SAM) serves as the essential methyl donor. researchgate.netbiorxiv.orgnih.gov The methyltransferases bind SAM in a specific pocket within their catalytic domain. oup.comoup.com The enzyme then positions the target RNA substrate so that the 2'-hydroxyl group of the target cytidine's ribose is poised for a nucleophilic attack on the activated methyl group of SAM. nih.gov Following the transfer of the methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). plos.org This fundamental reaction is employed by Fibrillarin, CMTR1, and the various Trm enzymes to modify their respective RNA targets. life-science-alliance.orgoup.comnih.gov

Guide RNA Mechanisms in Site-Specific Methylation

To ensure the precise modification of only the correct nucleotides among thousands in large RNA molecules like rRNA, many methyltransferases rely on guidance mechanisms. This strategy provides a layer of specificity that the enzyme alone may not possess.

The most well-characterized guidance mechanism for 2'-O-methylation is mediated by box C/D small nucleolar RNAs (snoRNAs). mdpi.com These non-coding RNAs are a key component of the snoRNP complexes that also contain the methyltransferase Fibrillarin. plos.orgoup.com Each box C/D snoRNA contains one or two short antisense elements, typically 10-21 nucleotides long, which are complementary to a sequence in the target RNA, such as rRNA. biorxiv.org This antisense sequence base-pairs with the target RNA, forming a short RNA-RNA duplex. biorxiv.org This pairing positions a specific nucleotide in the target RNA—the one that is base-paired to the fifth nucleotide upstream of the conserved D box or D' box motif in the snoRNA—into the active site of Fibrillarin for methylation. biorxiv.orgnih.gov This elegant mechanism allows a single catalytic enzyme, Fibrillarin, to be directed to hundreds of distinct sites across the ribosome, with the specificity being dictated entirely by the guide sequence of the associated snoRNA. mdpi.comoup.com While primarily known for rRNA modification, this mechanism has also been shown to target other RNAs, including tRNAs and snRNAs. oup.comresearchgate.net

Regulatory Pathways Governing 2'-O-Methylation Levels

The cellular concentration and site-specific distribution of 2'-O-methylated nucleosides, including 2'-O-Methylcytidine, are not static but are meticulously controlled by a complex network of regulatory pathways. This regulation ensures that RNA modifications are correctly applied to support normal cellular functions, such as ribosome biogenesis and translation, and to respond to developmental cues and environmental stressors. The primary control points for 2'-O-methylation levels involve the expression and activity of the core enzymatic machinery, the influence of major signaling pathways, and responses to cellular stress.

The enzymatic machinery responsible for 2'-O-methylation is a key regulatory hub. In eukaryotes, the methylation of ribosomal RNA (rRNA) is predominantly carried out by a complex known as the box C/D small nucleolar ribonucleoprotein (snoRNP). pnas.org This complex consists of the methyltransferase enzyme, Fibrillarin (FBL), and several structural proteins (Nop56, Nop58, and Snu13) assembled around a guide snoRNA. pnas.org The snoRNA provides specificity by base-pairing with a target sequence on the pre-rRNA, directing FBL to catalyze methylation at a precise nucleotide. pnas.orgmdpi.com Therefore, the regulation of 2'-O-methylation levels is intrinsically linked to the expression levels of both Fibrillarin and the specific guide snoRNAs. mdpi.com Studies have shown that changes in the expression of certain snoRNAs can lead to site-specific alterations in rRNA methylation, indicating a modular and precise regulatory mechanism. mdpi.com

Beyond rRNA, other methyltransferases regulate 2'-O-methylation on different RNA species. For instance, cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) is responsible for methylating the first transcribed nucleotide of mRNA caps, a modification crucial for RNA stability and translation. portlandpress.com In tRNA, the FTSJ1 enzyme, in complex with other proteins, mediates 2'-O-methylation at specific positions in the anticodon loop. researchgate.net The expression and activity of these standalone enzymes are also subject to cellular regulation.

Major signaling pathways play a critical role in governing the 2'-O-methylation landscape. The tumor suppressor p53 pathway, a central regulator of cell cycle and apoptosis, has been shown to influence ribosome biogenesis. biorxiv.org Inactivation of p53 in mammary epithelial cells is associated with an increase in Fibrillarin expression, leading to altered 2'-O-methylation profiles on rRNA and increased translation of oncogenic mRNAs. oup.com This links a major cancer-related pathway directly to the regulation of rRNA modification.

The innate immune system, particularly the interferon (IFN) response, is also tightly intertwined with RNA methylation. The expression of CMTR1 can be induced by interferon, suggesting a mechanism to modulate host mRNA translation during an antiviral response. biorxiv.org Conversely, Fibrillarin has been shown to suppress the type I interferon response. researchgate.netnih.gov Knockdown of FBL leads to an increased interferon response, suggesting that the cell's methylation machinery can modulate immune signaling to maintain homeostasis. researchgate.net This creates a feedback loop where immune signals can alter methylation patterns, and the methylation machinery can, in turn, control the intensity of the immune response.

Cellular stress can also trigger changes in 2'-O-methylation levels. Treatment of cells with the chemotherapeutic agent etoposide, which induces DNA damage, was found to increase the 2'-O-methylation at specific sites within the 28S rRNA. biologists.com This alteration was correlated with reduced levels of the Drosha protein, a key component of the microRNA processing machinery, suggesting a cross-talk between different RNA processing pathways in response to stress. biologists.com These findings indicate that cells can dynamically remodel their rRNA modification patterns to adapt to challenging conditions.

The collective evidence points to a multi-layered regulatory system controlling 2'-O-methylation. The levels are not determined by a single switch but by the integrated output of transcription programs controlling snoRNA and methyltransferase expression, major signaling cascades like the p53 and interferon pathways, and stress response mechanisms. This intricate regulation allows cells to fine-tune ribosome function and gene expression, highlighting the epitranscriptomic control of translation. anr.fr

Data Table: Factors Regulating 2'-O-Methylation Levels

| Regulatory Factor | Pathway/Mechanism | Effect on 2'-O-Methylation | Primary RNA Target | Reference |

| Fibrillarin (FBL) Expression | Ribosome Biogenesis | Directly correlates with overall rRNA methylation levels. | rRNA | mdpi.comoup.com |

| Box C/D snoRNAs Expression | snoRNP-guided Methylation | Determines site-specific methylation levels. | rRNA | mdpi.commdpi.com |

| p53 Inactivation | p53 Signaling Pathway | Increases Fibrillarin expression, leading to altered methylation. | rRNA | oup.comembopress.org |

| Interferon (IFN) Signaling | Innate Immune Response | Induces expression of CMTR1; FBL can suppress IFN signaling. | mRNA, rRNA | biorxiv.orgresearchgate.net |

| Etoposide Treatment | Cellular Stress Response | Increases methylation at specific rRNA sites. | rRNA | biologists.com |

| Drosha Reduction | RNA Processing | Correlates with increased methylation at specific rRNA sites. | rRNA | biologists.com |

| CMTR1 Expression | mRNA Capping | Controls 2'-O-methylation of the mRNA cap. | mRNA | portlandpress.com |

| FTSJ1 | tRNA Modification | Mediates site-specific methylation in tRNA. | tRNA | researchgate.net |

Biological Functions and Cellular Roles of 2 O Methylcytidine

Influence on RNA Structure and Conformational Dynamics

The addition of a methyl group at the 2' position of the ribose sugar in cytidine (B196190) has profound effects on the local and global structure of RNA. This modification enhances the hydrophobicity of the nucleotide and provides protection against degradation by nucleases. cd-genomics.combiorxiv.orgbiorxiv.org

Furthermore, 2'-O-methylation can impact the hydration sphere around the oxygen atom, affecting sugar edge interactions. nih.gov These subtle changes in local conformation can collectively influence the larger-scale dynamics of the RNA molecule, modulating its flexibility and the lifetimes of specific structural states. nih.govnih.gov For instance, in transfer RNA (tRNA), 2'-O-methylation is thought to reinforce intra-loop interactions that stabilize the molecule's tertiary structure. researchgate.net

Modulation of RNA-Protein Interactions

The presence of 2'-O-Methylcytidine within an RNA sequence can significantly modulate its interactions with RNA-binding proteins (RBPs). nih.gov While this modification does not directly alter the Watson-Crick base-pairing face of the nucleotide, the methyl group can sterically hinder or enhance protein binding, depending on the specific protein and its binding motif. nih.govbiorxiv.org

The impact of 2'-O-methylation on RNA-protein interactions can be either positive or negative. For example, the binding of Argonaute 1 (AGO1) to RNA is reduced in the presence of a 3' 2'-O-methylation due to steric hindrance. nih.gov Conversely, some interactions are dependent on the presence of this modification. The precise mechanisms by which 2'-O-Methylcytidine influences these interactions are often complex and context-dependent, involving changes in RNA conformation, direct contacts with the methyl group, or alterations in the electrostatic surface of the RNA. nih.govnih.gov

Role in Ribosome Biogenesis and Translational Control

2'-O-Methylcytidine is abundant in ribosomal RNA (rRNA), where it plays a crucial role in ribosome biogenesis and the regulation of translation. mdpi.comnih.gov These modifications are introduced at specific sites during the maturation of rRNA, a process guided by small nucleolar RNAs (snoRNAs). wikipedia.org The presence of 2'-O-methylated nucleotides, including Cm, within the ribosome is essential for the proper folding and assembly of ribosomal subunits. biorxiv.org

The methylation of rRNA contributes to the structural integrity of the ribosome, ensuring the efficient and accurate decoding of mRNA into protein. mdpi.combiorxiv.org Alterations in the pattern of rRNA 2'-O-methylation can lead to ribosome heterogeneity, where different populations of ribosomes may have distinct translational capabilities. mdpi.comnih.gov This suggests a model of "epitranscriptomic control" where changes in rRNA modification can fine-tune the translation of specific mRNAs or classes of mRNAs in response to cellular signals. nih.gov

| Cellular Process | Influence of 2'-O-Methylcytidine | Key Research Findings |

|---|---|---|

| Ribosome Biogenesis | Essential for proper folding and assembly of ribosomal subunits. biorxiv.org | Deletion of the methyltransferase TlyA in B. subtilis, responsible for 2'-O-methylcytidine modifications, leads to ribosome assembly defects. biorxiv.org |

| Translational Control | Contributes to the efficiency and fidelity of protein synthesis. mdpi.comcd-genomics.com | Alterations in rRNA methylation patterns can create heterogeneous ribosome populations with different translational specificities. mdpi.comnih.gov |

Impact on Protein Translation Fidelity and Efficiency

The precise placement of 2'-O-Methylcytidine within both rRNA and tRNA is critical for maintaining the fidelity and efficiency of protein synthesis. cd-genomics.comacs.org In rRNA, these modifications, located in key functional regions of the ribosome, help to stabilize the rRNA scaffold and ensure the correct positioning of tRNA and mRNA during translation. mdpi.comcd-genomics.com A lack of proper rRNA methylation can lead to defects in translation, including frameshifting and errors in start codon selection. researchgate.net

In tRNA, 2'-O-methylation, often found in the anticodon loop, is important for accurate codon-anticodon pairing. nih.govcd-genomics.com For example, the modification of cytidine at position 32 of the anticodon loop is crucial for proper translation. acs.org The absence of such modifications can lead to translational errors and has been associated with human diseases. acs.org Furthermore, internal 2'-O-methylation within the coding region of an mRNA can decrease translation efficiency by interfering with the decoding process. the-innovation.orgnih.gov

Contribution to Pre-mRNA Splicing Processes

2'-O-methylation also plays a role in the regulation of pre-mRNA splicing, the process by which introns are removed from precursor mRNA transcripts. Small nuclear RNAs (snRNAs), which are core components of the spliceosome, are themselves subject to 2'-O-methylation. nih.govnih.gov These modifications are essential for the proper assembly and function of the small nuclear ribonucleoprotein particles (snRNPs) that carry out splicing. researchgate.net

Research has shown that targeted 2'-O-methylation of the branch point adenosine (B11128) in a pre-mRNA can block the splicing reaction. nih.govnih.gov While this modification does not prevent the initial assembly of the spliceosome, it stalls the process before the first catalytic step. nih.govnih.gov This demonstrates the critical importance of the 2'-hydroxyl group at the branch point and highlights how its modification can be a powerful tool for modulating splicing.

Regulation of Gene Expression and mRNA Fate

Through its influence on RNA stability, translation, and splicing, 2'-O-Methylcytidine contributes to the broader regulation of gene expression and the ultimate fate of mRNA molecules. wikipedia.orgcd-genomics.com The presence of this modification can affect the half-life of an mRNA transcript, its transport from the nucleus to the cytoplasm, and its accessibility to the translational machinery. cd-genomics.com

For example, the methylation of the 5' cap of eukaryotic mRNAs, which can include 2'-O-methylation of the first and second transcribed nucleotides, is important for mRNA stability and efficient translation. mdpi.com Internal 2'-O-methylation within mRNA, guided by snoRNAs, has also been shown to regulate gene expression. nih.gov In some cases, an increase in mRNA abundance due to methylation is accompanied by a decrease in protein expression, indicating a complex regulatory role. nih.govbiorxiv.org This suggests that 2'-O-methylation is part of a sophisticated code that fine-tunes gene expression at the post-transcriptional level. cd-genomics.com

Involvement in Innate Immune Response and Cellular Recognition

A fascinating role for 2'-O-methylation, including 2'-O-Methylcytidine, has emerged in the context of the innate immune system. The immune system must distinguish between self and non-self RNA to avoid mounting an autoimmune response against the host's own molecules while still recognizing and eliminating foreign RNA from pathogens like viruses. acs.org

2'-O-methylation serves as a molecular signature of "self" RNA. acs.orgfrontiersin.org Host RNAs are typically modified with 2'-O-methylation, while many viral RNAs are not. frontiersin.org Cellular sensors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) can recognize the absence of these modifications on foreign RNA, triggering an antiviral immune response, including the production of interferons. frontiersin.orgnih.gov

Some viruses have evolved mechanisms to evade this immune surveillance by modifying their own RNA with 2'-O-methylation, essentially camouflaging it as self RNA. the-innovation.orgacs.org For example, human immunodeficiency virus (HIV-1) hijacks a cellular methyltransferase to add 2'-O-methyl groups to its RNA, thereby avoiding detection by the immune system. the-innovation.orgacs.org This highlights the critical role of 2'-O-Methylcytidine and other 2'-O-methylated nucleotides in the intricate dance between host and pathogen.

| Immune Receptor | Effect of 2'-O-Methylation | Outcome |

|---|---|---|

| Toll-like receptor 7 (TLR7) | Prevents recognition of RNA. frontiersin.orgoup.com | Inhibition of the innate immune response. frontiersin.org |

| Retinoic acid-inducible gene I (RIG-I) | Decreased binding affinity for RNA. nih.gov | Evasion of antiviral signaling pathways. nih.gov |

| Interferon-induced protein with tetratricopeptide repeats (IFIT1) | Decreased binding affinity for RNA. nih.gov | Inhibition of antiviral activity. nih.gov |

Dynamic Regulation in Response to Environmental and Cellular Stress Conditions

The modification of ribonucleosides, including 2'-O-methylation, is not a static process but rather a dynamic one, subject to regulation in response to a variety of cellular and environmental cues. Research indicates that the levels of 2'-O-methylcytidine (Cm) and other 2'-O-methylated (Nm) nucleotides can be significantly altered under stress conditions, suggesting a role in cellular adaptation and survival mechanisms. nih.govpnas.org

Under conditions of oxidative stress, the landscape of RNA modifications can shift. For instance, in yeast cells treated with hydrogen peroxide, there is a notable increase in the levels of 2'-O-methylcytidine. pnas.org Similarly, studies in Escherichia coli have revealed that tRNA 2'-O-methylation is dynamically regulated under various stressors. nih.gov While some 2'-O-methylated sites are constitutively modified, others show significant variation depending on the stress applied. nih.gov For example, under starvation and antibiotic stress, the level of 2'-O-methylated guanosine (B1672433) at position 18 (Gm18) in certain tRNAs selectively increases. ijbs.com This dynamic regulation is not limited to tRNA; rRNA modification patterns also change in human cell lines exposed to hypoxic stress. nih.gov

The response is not uniform across all modifications or organisms. For example, while heat shock can induce increased modification of specific tRNAs, the response is often specific to the type of stressor and the particular RNA molecule and nucleotide position. pnas.orgnih.gov This specificity points towards a sophisticated regulatory network that fine-tunes gene expression and cellular function in response to adverse conditions. researchgate.net The upregulation of specific snoRNAs, which guide 2'-O-methylation, has been observed in response to cellular stress, leading to the stabilization of target RNAs like the long noncoding RNA (lncRNA) GAS5. researchgate.netpnas.org This mechanism highlights a feedforward regulatory loop where stress induces the machinery needed to modify and stabilize RNAs that are critical for the stress response. pnas.org

Table 1: Examples of Dynamic Regulation of 2'-O-Methylation Under Stress

| Organism/Cell Type | Stress Condition | Affected RNA | Observed Change in 2'-O-Methylation | Reference |

| Yeast (Saccharomyces cerevisiae) | Hydrogen Peroxide (Oxidative Stress) | Total RNA | Increased levels of 2'-O-methylcytidine (Cm) | pnas.org |

| Escherichia coli | Starvation, Antibiotics | tRNA | Selective increase in Gm18 methylation | nih.govijbs.com |

| Escherichia coli | Heat Shock | tRNATyr-QUA-II | Increased m5C modification (related stress response) | pnas.org |

| Human Cell Lines | Hypoxia | rRNA | Changes in the fraction of Nm at 7 out of 14 tested sites | nih.gov |

| Human Cell Lines | Cellular Stress | lncRNA GAS5 | SNORD80-guided 2'-O-methylation at A496 promotes stability | researchgate.netpnas.org |

| Mouse Macrophages | Viral Infection | mRNA | Increased levels of 2'-O-methyladenosine (Am) | nih.gov |

Interplay with Other Ribonucleotide Modifications

The epitranscriptome is characterized by a complex interplay between different RNA modifications, which can influence each other's deposition, recognition, and function. nih.gov 2'-O-methylation does not exist in isolation but is part of a broader network of chemical marks that collectively regulate RNA metabolism. cd-genomics.com This crosstalk can be synergistic or antagonistic and is crucial for precise gene expression regulation.

Evidence points to a cooperative relationship between different types of methylation. For instance, N6-methyladenosine (m6A) and 5-methylcytidine (B43896) (m5C) can jointly enhance the expression of certain mRNAs in response to oxidative stress. thno.org The regulatory proteins involved, known as "readers," can sometimes recognize more than one type of modification. The m6A reader protein YTHDF2, for example, is also capable of recognizing and binding to m5C in RNA. thno.org This suggests a coordinated mechanism for regulating RNA fate.

Furthermore, the presence of one modification can influence the enzymatic machinery responsible for another. There is evidence that METTL3/METTL14-mediated m6A modification can promote NSUN2-mediated m5C modification, and vice versa, indicating a positive feedback loop between these two distinct methylation pathways. thno.org This intricate dialogue between different modifications adds a significant layer of complexity to post-transcriptional gene regulation. cd-genomics.comescholarship.org

A clear example of the interplay between 2'-O-methylation and other modifications is the oxidative metabolism of 5-methylcytidine (m5C). It has been established that m5C in RNA can undergo oxidation to form 5-hydroxymethylcytidine (B44077) (hm5C), a reaction catalyzed in some contexts by TET enzymes. cam.ac.uk This process is analogous to the well-studied oxidation of m5C in DNA.

Intriguingly, further investigation into the stability and metabolism of hm5C led to the discovery of a novel, dually-modified ribonucleoside: 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm). acs.orgfigshare.comnih.gov This compound represents a direct link between 2'-O-methylation and the oxidative pathway of m5C. hm5Cm is considered a second oxidative metabolite of m5C in RNA, suggesting a stepwise modification process where a cytidine residue can be both 2'-O-methylated and 5-hydroxymethylated. cam.ac.ukacs.org The synthesis of the phosphoramidite (B1245037) monomer of hm5Cm has been developed, which will aid in elucidating its biological functions. cam.ac.uk

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/HRMS) has revealed varying levels of hm5Cm across different organisms and tissues. cam.ac.ukacs.org For example, in human HEK293T cells and mouse brain tissue, the abundances of hm5C and hm5Cm are comparable. cam.ac.ukacs.org However, in other organisms like Drosophila melanogaster, hm5Cm is present while hm5C is nearly absent, suggesting that eukaryotes may select for either the 2'-OH methylated or unmethylated form of C5-hydroxymethylation. acs.org The formation of hm5Cm appears to be independent of TET enzymes, indicating that other enzymatic pathways are involved in its generation. cam.ac.ukfigshare.com The turnover of m5C into its hydroxylated forms is particularly relevant to the cellular stress response, where the absence of m5C can increase tRNA cleavage and sensitize organisms to oxidative stress. cam.ac.ukacs.org

Table 2: Abundance of m5C and its Oxidative Derivatives in Total RNA of Various Organisms

| Organism / Cell Type | m5C (ppm) | hm5C (ppm) | hm5Cm (ppm) | Reference |

| Human (HEK293T cells) | 1300 | 0.8 | 0.6 | cam.ac.uk |

| Mouse (Brain) | 1200 | 1.1 | 1.2 | cam.ac.uk |

| Drosophila melanogaster (Fly) | 1000 | <0.1 | 10 | cam.ac.uk |

| Caenorhabditis elegans (Worm) | 1100 | <0.1 | 30 | acs.org |

Chemical Synthesis and Analogs of 2 O Methylcytidine for Research Applications

Methodologies for the Chemical Synthesis of 2'-O-Methylcytidine

The chemical synthesis of 2'-O-Methylcytidine often begins with a more readily available nucleoside, such as uridine (B1682114). One established method involves the conversion of uridine to an intermediate, 2,2′-anhydrouridine, which is then reacted with magnesium methoxide (B1231860) to selectively introduce the methyl group at the 2'-hydroxyl position, yielding 2′-O-methyluridine. nih.gov This intermediate can subsequently be converted to 2'-O-methylcytidine through a multi-step process that activates the C4 position of the uracil (B121893) ring, often using a reagent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), followed by amination. nsf.gov

Another approach involves the direct methylation of a partially protected uridine derivative. For instance, 3',5'-di-O-trityluridine can be methylated, and the resulting mixture, after treatment with ethanolic ammonia (B1221849) and subsequent removal of the trityl protecting groups, yields 2'-O-methylcytidine. jst.go.jp A more streamlined synthesis has been developed starting from a 3',5'-O-bis-protected O4-(2-nitrophenyl)uridine precursor, which provides a facile route to the target molecule. researchgate.net These methods often require careful selection of protecting groups to ensure regioselectivity and to avoid unwanted side reactions on the nucleobase and the other ribose hydroxyl groups.

| Starting Material | Key Reagents/Intermediates | Final Product | Reference |

| Uridine | 2,2′-anhydrouridine, Magnesium methoxide | 2'-O-Methylcytidine | nih.gov |

| 3', 5'-di-O-trityluridine | Methylating agent, Ethanolic ammonia | 2'-O-Methylcytidine | jst.go.jp |

| Protected O4-(2-nitrophenyl)uridine | - | 2'-O-Methylcytidine | researchgate.net |

Rational Design and Synthesis of 2'-O-Methylcytidine Analogs

The rational design and synthesis of 2'-O-Methylcytidine analogs are driven by the need to dissect the specific contributions of the 2'-O-methyl group and modifications on the cytidine (B196190) base to RNA structure and function. By systematically altering the molecule, researchers can probe the effects of these changes on base pairing, thermal stability, and interactions with RNA-binding proteins.

N4, 2'-O-Dimethylcytidine (m4Cm) is a rare, doubly methylated nucleoside found in bacterial ribosomal RNA, particularly in the functionally critical decoding region of the 16S rRNA. nih.gov Its synthesis provides a means to study the combined effect of base and sugar methylation.

A common synthetic route for m4Cm also starts from 2'-O-methyluridine. The key steps include:

Protection: The 3' and 5' hydroxyl groups of 2'-O-methyluridine are protected, typically by acetylation. nih.gov

Activation: The C4 position of the uracil ring is activated, for example, by creating a tetrazoyl derivative. nih.gov

Substitution: The activated group is then substituted by reacting the intermediate with methylamine (B109427) to form the N4-methylcytosine base. nih.gov

Deprotection: Finally, the protecting groups on the ribose are removed to yield N4, 2'-O-Dimethylcytidine. nih.gov

This multi-step synthesis allows for the production of m4Cm on a multigram scale, facilitating detailed structural and functional investigations. nih.gov

N4-Acetyl-2'-O-methylcytidine (ac4Cm) is another doubly modified nucleoside, identified in the tRNA and 5S rRNA of thermophilic archaea. caymanchem.commedchemexpress.com The presence of the N4-acetyl group is thought to enhance the thermal stability of RNA in organisms that thrive in extreme environments. medchemexpress.com

The synthesis of ac4Cm requires a strategy that carefully orchestrates the introduction of both the 2'-O-methyl and the N4-acetyl groups. The N4-acetyl group is sensitive to standard deprotection conditions used in oligonucleotide synthesis, particularly those involving nucleophilic reagents like aqueous methylamine, which can lead to its removal or substitution. nih.gov Therefore, synthetic strategies for incorporating ac4Cm into RNA oligomers often employ milder, orthogonal deprotection schemes. This involves using protecting groups for the other nucleobases (A, G, and U) that can be removed under conditions that leave the N4-acetyl group intact. biorxiv.orgglenresearch.com The development of phosphoramidite (B1245037) building blocks of ac4Cm has been crucial for its site-specific incorporation into synthetic RNA molecules. bioglyco.comgenesilico.pl

N4-Benzoyl-2'-O-methylcytidine is a synthetic analog frequently used as a protected monomer in the chemical synthesis of RNA oligonucleotides. biosynth.comadventbio.com The benzoyl group serves as a robust protecting group for the exocyclic amine of cytidine, preventing side reactions during the automated solid-phase synthesis process. vulcanchem.com

The synthesis typically involves the benzoylation of 2'-O-methylcytidine using benzoyl chloride in a pyridine (B92270) solution. vulcanchem.com However, similar to the acetyl group, the N4-benzoyl group can be susceptible to modification during the final deprotection step. Standard deprotection with aqueous methylamine can result in partial substitution of the benzoyl group, leading to the formation of N4-methylcytidine as an undesired byproduct. nih.gov This necessitates careful optimization of deprotection conditions or the use of alternative protecting group strategies to ensure the integrity of the synthesized RNA strand.

Table of Synthesized 2'-O-Methylcytidine Analogs

| Analog Name | Abbreviation | Key Structural Features | Synthetic Precursor | Primary Use in Research |

|---|---|---|---|---|

| N4, 2'-O-Dimethylcytidine | m4Cm | Methylation at N4 and 2'-O positions | 2'-O-Methyluridine | Structural and conformational studies of rRNA nih.gov |

| N4-Acetyl-2'-O-methylcytidine | ac4Cm | Acetylation at N4, methylation at 2'-O | 2'-O-Methylcytidine | Probing RNA thermal stability caymanchem.commedchemexpress.com |

Utilization of Synthesized Analogs in Investigating RNA Modification Mechanisms

The availability of synthetic 2'-O-Methylcytidine and its analogs is fundamental to advancing our understanding of RNA biology. These molecules are incorporated into synthetic RNA oligonucleotides, which are then used in a variety of experiments to elucidate the functional consequences of these modifications.

Functional Probes: These analogs help to probe the functional roles of modifications in biological processes. By comparing the properties of modified versus unmodified RNA sequences, scientists can assess the importance of a specific modification. For instance, synthetic RNAs containing N4-methylcytidine have been used to study base-pairing specificity and thermostability, and to conduct functional assays like reverse transcription to see how the modification affects enzyme interactions. nsf.gov The site-specific incorporation of N4-acetylcytidine has allowed for the direct assessment of its thermodynamic contribution to RNA duplex stability within its natural sequence context. biorxiv.org The development of phosphoramidite monomers for various modified cytidines is crucial for creating synthetic RNAs to elucidate the biological functions of these modifications in the burgeoning field of epitranscriptomics. nih.govcam.ac.uk

Analytical Methodologies for Detection and Mapping of 2 O Methylcytidine

Chromatographic Techniques for Nucleoside Analysis

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures of nucleosides, including their modified forms. These techniques are often coupled with sensitive detection methods to provide both qualitative and quantitative data.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of nucleosides. In this method, a sample containing a mixture of nucleosides is injected into a column packed with a stationary phase. A liquid solvent, or mobile phase, is then pumped through the column at high pressure. The separation of the nucleosides is based on their differential interactions with the stationary and mobile phases.

For the analysis of 2'-O-methylcytidine, a reversed-phase HPLC (RP-HPLC) approach is commonly employed. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically water and an organic modifier like methanol or acetonitrile. The separation is based on the hydrophobicity of the nucleosides. Unmodified cytidine (B196190) is more polar than 2'-O-methylcytidine due to the presence of the methyl group in the latter, which increases its hydrophobicity. This difference in polarity allows for their separation on the column.

Spectrophotometric detection, specifically UV detection, is frequently used in conjunction with HPLC for nucleoside analysis. A UV detector measures the absorbance of the eluate as it exits the HPLC column at a specific wavelength. Cytidine and its derivatives have a characteristic UV absorbance maximum, typically around 260-280 nm. By monitoring the absorbance at this wavelength, the presence and relative abundance of 2'-O-methylcytidine can be determined. While HPLC with UV detection is a robust method, its sensitivity and specificity can be limited when analyzing complex biological samples with low levels of modified nucleosides.

| Parameter | Description | Typical Value/Setting |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | - |

| Stationary Phase | Nonpolar (e.g., C18) | - |

| Mobile Phase | Polar solvent mixture (e.g., water/methanol or water/acetonitrile gradient) | - |

| Detection Method | UV Spectrophotometry | 260-280 nm |

| Principle of Separation | Differential partitioning based on hydrophobicity | - |

For more sensitive and specific quantification of 2'-O-methylcytidine, liquid chromatography is often coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (LC-MS/HRMS). nih.govresearchgate.net This combination provides a powerful analytical platform for the precise measurement of modified nucleosides in biological samples. nih.gov

In LC-MS, the eluate from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of 2'-O-methylcytidine based on its specific molecular weight.

For quantitative analysis, a stable isotope-dilution method is often employed. nih.gov In this approach, a known amount of an isotopically labeled internal standard of 2'-O-methylcytidine (e.g., containing ¹³C or ¹⁵N) is added to the sample before processing. This internal standard co-elutes with the endogenous 2'-O-methylcytidine but can be distinguished by the mass spectrometer due to its different mass. By comparing the peak area of the endogenous 2'-O-methylcytidine to that of the internal standard, a precise and accurate quantification can be achieved. LC-MS/HRMS offers very high sensitivity and specificity, making it the gold standard for the quantitative analysis of 2'-O-methylcytidine, even at low abundance. nih.govresearchgate.net A study developed an LC-MS/MS/MS method for the sensitive and accurate quantification of 5-methylcytidine (B43896) (m⁵C), 2′-O-methylcytidine (Cm), N⁶-methyladenosine (m⁶A), and 2′-O-methyladenosine (Am) in RNA from mammalian cells and tissues. nih.gov

| Feature | LC-MS | LC-HRMS |

| Principle | Separation by liquid chromatography followed by mass analysis. | Separation by liquid chromatography followed by high-resolution mass analysis. |

| Specificity | High, based on retention time and mass-to-charge ratio. | Very high, provides accurate mass measurement for elemental composition determination. |

| Sensitivity | High, capable of detecting low levels of analytes. | Very high, often in the picogram to femtogram range. |

| Quantitative Approach | Often uses stable isotope-labeled internal standards for accuracy. nih.gov | Similar quantitative strategies as LC-MS, but with higher precision. |

| Application for Cm | Widely used for the quantification of 2'-O-methylcytidine in various RNA samples. nih.gov | Ideal for complex biological matrices and for confirming the identity of novel modifications. nih.govresearchgate.net |

Immunological Detection Assays

Immunological methods rely on the high specificity of antibodies to recognize and bind to their target molecules. These assays are valuable for both the qualitative and quantitative detection of 2'-O-methylcytidine.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For the detection of 2'-O-methylcytidine, a competitive ELISA format is often used.

In a competitive ELISA for 2'-O-methylcytidine, the wells of a microplate are coated with a conjugate of 2'-O-methylcytidine. The sample to be tested, which may contain free 2'-O-methylcytidine, is mixed with a specific primary antibody against 2'-O-methylcytidine and added to the well. The free 2'-O-methylcytidine in the sample competes with the coated 2'-O-methylcytidine for binding to the primary antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. After another washing step, a substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is inversely proportional to the concentration of 2'-O-methylcytidine in the original sample. Antibodies that detect 2'-O-Methylcytidine can be used in ELISA applications. thermofisher.com

Dot blot analysis is a simple and rapid technique for the qualitative or semi-quantitative detection of a target molecule in a sample. ptglab.comptglab.com It is a valuable tool for screening a large number of samples for the presence of 2'-O-methylcytidine. ptglab.com

In a dot blot for 2'-O-methylcytidine, total RNA is extracted from the samples and then spotted directly onto a solid support membrane, such as nitrocellulose or nylon. ptglab.comptglab.com The RNA is then immobilized on the membrane. The membrane is subsequently incubated with a primary antibody that is specific for 2'-O-methylcytidine. After washing away any unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme or a fluorescent dye. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., a colored spot or light emission), or the fluorescent signal is visualized. The presence and intensity of the dot provide an indication of the presence and relative abundance of 2'-O-methylcytidine in the sample. This technique is particularly useful for assessing global levels of 2'-O-methylcytidine in different samples. ptglab.com Antibodies that detect 2'-O-Methylcytidine have been shown to be applicable in dot blot analysis. thermofisher.comstjohnslabs.com

The success of immunological assays for 2'-O-methylcytidine is highly dependent on the availability of high-quality, specific antibodies. The development of monoclonal antibodies, particularly recombinant monoclonal antibodies, has significantly advanced the detection of this modified nucleoside.

Monoclonal antibodies are produced by a single clone of B cells and therefore all have the same antigen-binding site, ensuring high specificity and batch-to-batch consistency. Recombinant monoclonal antibodies are generated using recombinant DNA technology, which offers several advantages, including a continuous and reliable supply and the potential for antibody engineering to improve performance.

A 2'-O-methylcytidine recombinant monoclonal antibody has been developed and validated for use in various scientific applications. thermofisher.com These antibodies can specifically recognize the 2'-O-methylcytidine modification within an RNA molecule. Their applications include ELISA and Dot Blot analysis, providing researchers with powerful tools to investigate the distribution and abundance of 2'-O-methylcytidine in different biological contexts. thermofisher.comstjohnslabs.com The specificity of these antibodies is crucial to distinguish 2'-O-methylcytidine from other structurally similar nucleosides, such as cytidine and 5-methylcytidine.

| Antibody Type | Description | Advantages for 2'-O-Methylcytidine Detection |

| Polyclonal Antibody | A heterogeneous mixture of antibodies that recognize different epitopes on the antigen. | High affinity due to binding to multiple epitopes. |

| Monoclonal Antibody | A homogeneous population of antibodies that recognize a single epitope on the antigen. | High specificity, low cross-reactivity, and high batch-to-batch consistency. |

| Recombinant Monoclonal Antibody | Monoclonal antibodies produced using recombinant DNA technology. | Consistent and reliable supply, high specificity, and potential for engineering. Validated for use in ELISA and Dot Blot for 2'-O-Methylcytidine. thermofisher.com |

High-Throughput Sequencing-Based Approaches for Methylome Profiling

The advent of high-throughput sequencing has revolutionized the study of RNA modifications, enabling transcriptome-wide mapping of 2'-O-methylations (Nm), including 2'-O-Methylcytidine. These methods provide unprecedented insights into the location and stoichiometry of this modification.

Illumina RNA Sequencing-Based Methods

Illumina sequencing platforms are widely utilized for the detection of 2'-O-methylated nucleotides. A prominent method is RiboMethSeq , which leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. During library preparation, RNA is fragmented under alkaline conditions. The presence of a 2'-O-methyl group protects the adjacent bond from cleavage, resulting in a characteristic gap in the sequencing reads at that position. This allows for the precise mapping and quantification of 2'-O-methylated sites across the transcriptome. RiboMethSeq has been successfully applied to map 2'-O-methylation in ribosomal RNA (rRNA) and other RNA species. nih.govoup.comresearchgate.netnih.govnih.gov

Another Illumina-based method is 2OMe-seq , which relies on the ability of reverse transcriptase to pause or stall at 2'-O-methylated residues under low deoxynucleoside triphosphate (dNTP) concentrations. This generates cDNAs of varying lengths, and the positions of the stalls, corresponding to the modified sites, are identified by sequencing. mdpi.com

More recently, NJU-seq (Nm-Judged-Universally sequencing) has been developed, combining enzymatic digestion with next-generation sequencing. This method uses an RNase that is sensitive to 2'-O-methylation, leading to specific cleavage patterns that reveal the locations of modified nucleotides. mdpi.comwikipedia.orgrsc.org

Table 1: Comparison of Illumina-Based Methods for 2'-O-Methylcytidine Detection

| Method | Principle | Advantages | Limitations |

| RiboMethSeq | Alkaline hydrolysis resistance of the phosphodiester bond 3' to the 2'-O-methylated nucleotide. nih.govoup.comresearchgate.netnih.govnih.gov | High sensitivity and reproducibility, applicable to low input RNA. nih.govoup.comnih.govnih.gov | Indirect detection based on fragmentation patterns. |

| 2OMe-seq | Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP concentrations. mdpi.com | Single-base resolution. | Can be influenced by RNA secondary structure. |

| NJU-seq | Enzymatic digestion with an RNase sensitive to 2'-O-methylation. mdpi.comwikipedia.orgrsc.org | High accuracy and single-base resolution. mdpi.comwikipedia.org | Requires a specific RNase and a control sample. mdpi.com |

Nanopore Direct RNA Sequencing and Computational Tools (e.g., NanoNm) for Single-Molecule Resolution

Nanopore direct RNA sequencing offers a revolutionary approach by directly reading the sequence of native RNA molecules as they pass through a nanopore. This technology eliminates the need for reverse transcription and amplification, allowing for the direct detection of RNA modifications. The presence of a modified base, such as 2'-O-Methylcytidine, causes a characteristic change in the ionic current signal as the RNA strand translocates through the pore. nih.govescholarship.orgnih.govnih.gov

Computational tools are essential for interpreting these signal alterations. NanoNm is a machine learning-based tool specifically designed to identify 2'-O-methylated nucleotides from Nanopore direct RNA sequencing data. researchgate.net By training the model on known modified and unmodified sequences, NanoNm can accurately predict the location of 2'-O-methylations at single-molecule and single-nucleotide resolution. This approach has been instrumental in identifying thousands of Nm sites in messenger RNA (mRNA) and rRNA.

The key advantages of this method are its ability to provide long reads, enabling the analysis of modification patterns across entire transcripts, and the potential to determine the stoichiometry of modifications at a given site.

RiboMethSeq and Other Site-Specific Mapping Technologies

While RiboMethSeq is a high-throughput method, its core principle of exploiting the chemical properties of 2'-O-methylated nucleotides is fundamental to several site-specific mapping technologies. These methods are often used to validate findings from high-throughput screens.

One such technique is reverse transcription at low dNTP concentrations (RTL-P) , where reverse transcriptase tends to pause at 2'-O-methylated sites. The resulting cDNA fragments can be analyzed by polymerase chain reaction (PCR) to confirm the presence of the modification at a specific location.

Another approach involves RNase H digestion . A DNA probe is hybridized to the RNA of interest, forming an RNA:DNA hybrid. RNase H specifically cleaves the RNA strand of such hybrids, but its activity is inhibited at the site of a 2'-O-methylation. This resistance to cleavage can be used to map the location of the modification.

These site-specific methods, while not offering the transcriptome-wide view of sequencing-based approaches, provide valuable orthogonal validation of 2'-O-Methylcytidine sites.

Spectroscopic Techniques for Structural and Conformational Studies

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational dynamics of nucleic acids containing modified nucleosides like 2'-O-Methylcytidine. These methods provide atomic-level details that are crucial for understanding the functional consequences of such modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2'-O-methyl group introduces specific chemical shifts that can be readily identified in NMR spectra. Analysis of through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY) correlations allows for the assignment of resonances and the determination of internuclear distances. escholarship.org These distance restraints are then used to calculate a three-dimensional model of the RNA molecule.

Studies have shown that 2'-O-methylation, including on cytidine, tends to favor a C3'-endo conformation of the ribose sugar. researchgate.netnih.gov This conformation is characteristic of A-form helices, which are prevalent in double-stranded RNA. By stabilizing this conformation, 2'-O-Methylcytidine can enhance the thermal stability of RNA duplexes. researchgate.net

X-ray Crystallography and Diffraction Analysis of Modified Nucleic Acids

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. This technique has been instrumental in determining the precise atomic coordinates of nucleic acid fragments containing 2'-O-Methylcytidine, offering unparalleled detail about their three-dimensional structure. nih.govresearchgate.net

For crystallographic studies, short synthetic oligonucleotides containing 2'-O-Methylcytidine at specific positions are synthesized, crystallized, and then subjected to X-ray diffraction. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the molecule can be built.

Computational Modeling and Simulation of 2 O Methylcytidine Modifications

Prediction of 2'-O-Methylation Sites in RNA Sequences

The accurate prediction of 2'-O-methylation sites from primary RNA sequences is a fundamental challenge in bioinformatics. The development of high-throughput sequencing methods that can map Nm sites, such as Nm-seq, has generated valuable datasets for training and testing computational models. frontiersin.orgdiva-portal.org These models are essential for complementing experimental approaches, which can be labor-intensive and time-consuming. labgagnon.com

Application of Machine Learning and Deep Learning Models (e.g., Nmix, Deep-Nm)

A variety of machine learning (ML) and deep learning (DL) models have been developed to identify 2'-O-methylation sites with increasing accuracy. Early methods often relied on traditional ML algorithms like Support Vector Machines (SVM). ljmu.ac.uk However, the field has increasingly adopted more sophisticated deep learning architectures.

Deep-Nm is a notable deep learning model that utilizes a multi-scale framework to capture the sequence features of each subtype of 2'-O-methylation (Am, Cm, Gm, and Um). frontiersin.orgresearchgate.net A subsequent model, HybridNm , enhances Deep-Nm by integrating nanopore signal-derived features, leading to significant improvements in prediction performance. frontiersin.orgresearchgate.net

H2Opred is another powerful hybrid deep learning model designed for the accurate identification of 2'-O-methylation sites in human RNA. labgagnon.comelifesciences.org This model is significant as it was the first to develop four nucleotide-specific models (A2OM, C2OM, G2OM, and U2OM) as well as a generic model (N2OM). labgagnon.com H2Opred integrates stacked 1D convolutional neural networks (1D-CNN) and attention-based bidirectional gated recurrent units (Bi-GRU-Att) to learn from both conventional sequence descriptors and natural language processing-based embeddings. labgagnon.com

Nmix represents a further advancement, employing a hybrid deep learning architecture that combines 1D/2D CNNs, a self-attention mechanism, and residual connections. plos.org This model was built using a large, low-redundancy dataset and demonstrated superior performance, particularly in precision, when compared to other state-of-the-art methods. plos.org

Other models like Nm-Nano utilize machine learning frameworks such as Extreme Gradient Boosting (XGBoost) and Random Forest (RF) with K-mer embedding to predict Nm sites from direct RNA sequencing data. diva-portal.orgtandfonline.com The Meta-2OM predictor takes a meta-learning approach, combining the outputs of multiple ML classifiers to generate a more robust and accurate prediction. mdpi.com

Table 1: Performance of Selected Computational Models for 2'-O-Methylation Site Prediction

| Model | Core Algorithm(s) | Key Features | Reported Accuracy/Performance |

|---|---|---|---|

| Deep-Nm | Deep Learning (Multi-scale) | Captures sequence features for each subtype (Am, Cm, Gm, Um). frontiersin.orgresearchgate.net | Outperforms state-of-the-art predictors in 5-fold cross-validation on Nm-seq data. frontiersin.orgresearchgate.net |

| HybridNm | Deep Learning (Dual-path) | Combines sequence and nanopore signal-derived features. frontiersin.orgresearchgate.net | Significant improvement over Deep-Nm. frontiersin.orgresearchgate.net |

| H2Opred | Hybrid Deep Learning (1D-CNN, Bi-GRU-Att) | Nucleotide-specific and generic models; uses conventional and NLP-based features. labgagnon.comelifesciences.org | The generic model significantly outperforms nucleotide-specific models and existing predictors. elifesciences.org |

| Nmix | Hybrid Deep Learning (1D/2D CNN, Self-attention) | Multi-feature fusion; asymmetric loss function; Bayesian optimization-based ensemble learning. plos.org | Significant improvements in precision and Matthews correlation coefficient over existing methods. plos.org |

| Nm-Nano | Machine Learning (XGBoost, RF) | K-mer embedding; predicts from direct RNA sequencing data. diva-portal.orgtandfonline.com | High accuracy (99% with XGBoost and 92% with RF) on benchmark datasets. diva-portal.orgtandfonline.com |

| Meta-2OM | Meta-Learning (LR, RF, SVM, XGB, etc.) | Integrates predictions from multiple baseline classifiers. mdpi.com | Outperforms existing methods with an overall accuracy of 0.870 on an independent test set. mdpi.com |

Feature Engineering and Representation for Predictive Algorithms